molecular formula C6H4N4O2 B2897824 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1216149-55-1

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No. B2897824
M. Wt: 164.124
InChI Key: MSDSHMASSBUWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid is a compound that belongs to the class of triazolopyridine . It is a five-membered heteroaromatic ring fused pyridine derivative . The structural similarity of many drugs, especially antiviral and anticancer ones, with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .


Synthesis Analysis

The synthesis of 3H-1,2,3-Triazolo[4,5-b]pyridine derivatives has been reported in various studies. For instance, a Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo[4,5-b]pyrazine .


Molecular Structure Analysis

The molecular structure of 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .

Scientific Research Applications

Catalytic and Photoluminescence Properties

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid is used in the synthesis of coordination polymers with improved catalytic activity and photoluminescence properties. Wang et al. (2016) demonstrated that these polymers, constructed using a triazole group and pyridine-based linkers, exhibit enhanced fluorescence and catalytic activity for synthesizing tetrahydropyrimidine derivatives (Wang et al., 2016).

Synthesis of Heteroaromatic Derivatives

The compound is instrumental in synthesizing 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, as shown by Ibrahim et al. (2011). These derivatives are prepared via cyanoacetylation reactions followed by cyclization (Ibrahim et al., 2011).

Molecular Structure and Vibrational Dynamics

Lorenc et al. (2007) focused on the molecular structure, vibrational energy levels, and potential energy distribution of 3H-1,2,3-Triazolo[4,5-b]pyridine and its methyl derivatives, providing insight into its structural stability and characteristics (Lorenc et al., 2007).

Fluorescent Compounds Synthesis

Abarca et al. (2006) synthesized fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines using Suzuki cross-coupling reactions, showcasing the compound's utility in creating fluorescent materials (Abarca et al., 2006).

Drug Synthesis and Chemical Reactions

Ibrahim et al. (2020) developed a versatile and environmentally benign approach for synthesizing substituted functionalized mono- and bis-[1,2,4]triazolo[1,5-a]pyridines, highlighting the compound's role in pharmaceutical chemistry (Ibrahim et al., 2020).

properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDSHMASSBUWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.